molecular formula C18H15F3N4O B2784270 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034309-99-2

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2784270
CAS No.: 2034309-99-2
M. Wt: 360.34
InChI Key: GPYPFQQAVBDNQQ-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O and its molecular weight is 360.34. The purity is usually 95%.
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Scientific Research Applications

Functionalization Reactions and Theoretical Studies

One study explores the functionalization reactions of related pyrazole compounds, demonstrating their potential in creating novel chemical entities with potential applications in drug design and materials science. The research details the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide through reactions with diamines, yielding compounds with potential biological activity or material properties (Yıldırım, Kandemirli, & Demir, 2005).

Discovery of Novel Inhibitors

Another study reports the discovery of a compound, structurally akin to the query molecule, which serves as a histone deacetylase (HDAC) inhibitor. This compound has shown promise in inhibiting cancer cell proliferation, demonstrating the role such molecules can play in the development of new cancer therapies (Zhou et al., 2008).

Antiviral Activity

Research into benzamide-based pyrazoles reveals their significant antiviral activities against bird flu influenza (H5N1). These compounds were synthesized through a novel route, highlighting the potential of related chemical frameworks in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Molecular Interaction Studies

A study focusing on the molecular interactions of a pyrazole carboxamide antagonist with the CB1 cannabinoid receptor sheds light on the structural and electronic factors contributing to the binding affinity and selectivity of such compounds. This research provides valuable insights for designing receptor-specific drugs (Shim et al., 2002).

Synthesis and Screening for Biological Activities

Another segment of research demonstrates the synthesis and in vitro screening of novel pyridine and pyrazole derivatives, assessing their antimicrobial and antioxidant activities. This illustrates the broader applicability of these compounds in pharmaceutical research and development (Flefel et al., 2018).

Imaging Agent Development

The synthesis of a novel PET agent for imaging B-Raf(V600E) in cancers showcases the potential of related compounds in diagnostic imaging, contributing to more precise and targeted cancer treatment strategies (Wang, Gao, Miller, & Zheng, 2013).

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-25-11-13(10-24-25)16-12(5-4-8-22-16)9-23-17(26)14-6-2-3-7-15(14)18(19,20)21/h2-8,10-11H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYPFQQAVBDNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.